2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of cyclohexanone with hydrazine hydrate to form the pyrazoline intermediate, which is then oxidized to the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Indoles: Known for their wide range of biological activities and structural similarities.
Uniqueness
2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid stands out due to its unique combination of a cyclohexyl group and an acetic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(2-cyclohexyl-3-oxo-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C11H16N2O3/c14-10(15)6-8-7-12-13(11(8)16)9-4-2-1-3-5-9/h7,9,12H,1-6H2,(H,14,15) |
InChI Key |
JBBXLXYFSHORHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
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